5-(3-bromophenyl)-6-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
5-(3-BROMOPHENYL)-6-[(FURAN-2-YL)METHYL]-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromophenyl group, a furan ring, and a pyrrolopyrimidine core, making it a unique structure for studying chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-BROMOPHENYL)-6-[(FURAN-2-YL)METHYL]-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl and furan intermediates, followed by their coupling with the pyrrolopyrimidine core. Common reagents used in these reactions include brominating agents, furan derivatives, and pyrrolopyrimidine precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and crystallization are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-BROMOPHENYL)-6-[(FURAN-2-YL)METHYL]-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
5-(3-BROMOPHENYL)-6-[(FURAN-2-YL)METHYL]-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-BROMOPHENYL)-6-[(FURAN-2-YL)METHYL]-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-BROMOPHENYL)-6-[(THIOPHEN-2-YL)METHYL]-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
- 5-(3-CHLOROPHENYL)-6-[(FURAN-2-YL)METHYL]-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
Uniqueness
The uniqueness of 5-(3-BROMOPHENYL)-6-[(FURAN-2-YL)METHYL]-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromophenyl and furan groups, along with the pyrrolopyrimidine core, makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H16BrN3O3 |
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Molecular Weight |
414.3 g/mol |
IUPAC Name |
5-(3-bromophenyl)-6-(furan-2-ylmethyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H16BrN3O3/c1-21-15-11-23(10-14-7-4-8-26-14)17(12-5-3-6-13(20)9-12)16(15)18(24)22(2)19(21)25/h3-9,11H,10H2,1-2H3 |
InChI Key |
VREPYZGWZKEZPW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC(=CC=C3)Br)CC4=CC=CO4 |
Origin of Product |
United States |
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